molecular formula C19H20FNO5S B1225092 4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate CAS No. 339112-17-3

4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate

Cat. No.: B1225092
CAS No.: 339112-17-3
M. Wt: 393.4 g/mol
InChI Key: SQELVLVGSZGXAX-UHFFFAOYSA-N
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Description

4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a dimethylcarbamate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with 2,6-dimethylphenylacetic acid to form the corresponding sulfonylacetyl intermediate. This intermediate is then reacted with N,N-dimethylcarbamoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties compared to its sulfanyl and sulfinyl analogs.

Properties

IUPAC Name

[4-[2-(4-fluorophenyl)sulfonylacetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO5S/c1-12-9-14(10-13(2)18(12)26-19(23)21(3)4)17(22)11-27(24,25)16-7-5-15(20)6-8-16/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQELVLVGSZGXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate
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4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate

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